2,2-Diethoxypropanehydrazide
Description
2,2-Diethoxypropanehydrazide is a hydrazide derivative characterized by a propane backbone with two ethoxy (–OCH₂CH₃) groups attached to the second carbon and a hydrazide (–CONHNH₂) functional group. Hydrazides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their reactivity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2,2-diethoxypropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-4-11-7(3,12-5-2)6(10)9-8/h4-5,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSCYNQVFFBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C(=O)NN)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxypropanehydrazide typically involves the reaction of 2,2-Diethoxypropane with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of strong acid cation exchange resins as catalysts and super absorbent resins as dehydrating agents can improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxypropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
2,2-Diethoxypropanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Diethoxypropanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| This compound* | C₇H₁₆N₂O₃ | 176.21 (calc.) | Two ethoxy groups at C2 | High solubility in polar solvents |
| 2-(2-Methoxyethoxy)propanehydrazide | C₆H₁₄N₂O₃ | 162.19 | Methoxyethoxy (–OCH₂CH₂OCH₃) | Powder form; room-temperature storage |
| 2-(4-Methoxyphenoxy)propanehydrazide | C₁₀H₁₄N₂O₃ | 210.23 | 4-Methoxyphenoxy (–OPh-OCH₃) | Aryl ether group enhances stability |
| 2-(2,4-Dichlorophenoxy)propanehydrazide | C₉H₉Cl₂N₂O₂ | 260.09 | 2,4-Dichlorophenoxy (–OPh-Cl₂) | Potential pesticidal activity |
| 2-(2-Methoxyphenyl)ethanimidamide hydrochloride | C₉H₁₃ClN₂O | 200.67 | Methoxyphenyl and amidine | Pharmaceutical intermediate |
*Theoretical data inferred from analogs.
Physicochemical Properties
- Solubility: Ether-containing derivatives (e.g., 2-(2-methoxyethoxy)propanehydrazide) exhibit good solubility in polar solvents like ethanol and 2-propanol due to their hydrogen-bonding capacity .
- Stability: Aryloxy-substituted compounds (e.g., 2-(4-methoxyphenoxy)propanehydrazide) show enhanced thermal stability compared to aliphatic analogs .
- Crystallinity: Hydrazides like 2-phenoxyacetohydrazide form planar structures stabilized by N–H⋯O and C–H⋯O hydrogen bonds, which may influence their crystallinity and melting points .
Biological Activity
2,2-Diethoxypropanehydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique hydrazide functional group attached to a propane backbone with two ethoxy substituents. Its molecular formula is . The presence of the hydrazide moiety is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Hydrazides are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways related to cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that hydrazides can act as antioxidants, neutralizing free radicals and reducing oxidative stress within cells.
- Antimicrobial Properties : The compound may exhibit activity against a range of pathogens by disrupting cellular processes essential for microbial survival.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 20 µM
- MCF-7: 15 µM
These results indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
Several case studies have highlighted the efficacy of hydrazide derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections showed that treatment with a hydrazide derivative resulted in a significant reduction in infection rates compared to standard antibiotics.
-
Case Study on Cancer Treatment :
- A pilot study evaluated the effects of a hydrazide compound on patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor size in a subset of patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
